molecular formula C8H10BrN B189010 5-Bromo-2,4-dimethylaniline CAS No. 69383-60-4

5-Bromo-2,4-dimethylaniline

Cat. No.: B189010
CAS No.: 69383-60-4
M. Wt: 200.08 g/mol
InChI Key: LRPYBWZQRJDXDB-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dimethylaniline: is an organic compound with the molecular formula C8H10BrN . It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 5 is replaced by a bromine atom. This compound is a solid at room temperature and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethylaniline typically involves the bromination of 2,4-dimethylaniline. The reaction is carried out by treating 2,4-dimethylaniline with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety during the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,4-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-2,4-dimethylaniline is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • 4-Bromo-2,5-dimethylaniline
  • 2-Chloro-4,6-dimethylaniline
  • 4-Bromo-2,6-dimethylaniline
  • 2,6-Dimethylaniline

Comparison: 5-Bromo-2,4-dimethylaniline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical and physical properties. For example, the presence of the bromine atom at position 5 enhances its reactivity in nucleophilic substitution reactions compared to other similar compounds. Additionally, the methyl groups at positions 2 and 4 provide steric hindrance, affecting the compound’s overall reactivity and stability .

Properties

IUPAC Name

5-bromo-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPYBWZQRJDXDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90303592
Record name 5-bromo-2,4-dimethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69383-60-4
Record name 5-Bromo-2,4-dimethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69383-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 159240
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069383604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 69383-60-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159240
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-2,4-dimethylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID90303592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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